molecular formula C20H23NO4S B14995132 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide

Cat. No.: B14995132
M. Wt: 373.5 g/mol
InChI Key: POZFVQCHVOSHLV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide typically involves multi-step organic reactions. The starting materials might include 2-methylbenzoic acid, 3-methoxybenzylamine, and tetrahydrothiophene-3-one. The key steps could involve:

    Amidation Reaction: The reaction between 2-methylbenzoic acid and 3-methoxybenzylamine to form the corresponding amide.

    Cyclization: The formation of the tetrahydrothiophene ring through cyclization reactions.

    Oxidation: The oxidation of the tetrahydrothiophene ring to introduce the dioxidotetrahydrothiophene moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction of the amide group to form the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-2-methylbenzamide: Lacks the dioxidotetrahydrothiophene moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the 3-methoxybenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide: Lacks the methyl group on the benzamide.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-methylbenzamide is unique due to the presence of both the dioxidotetrahydrothiophene moiety and the 3-methoxybenzyl group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C20H23NO4S/c1-15-6-3-4-9-19(15)20(22)21(17-10-11-26(23,24)14-17)13-16-7-5-8-18(12-16)25-2/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

POZFVQCHVOSHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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